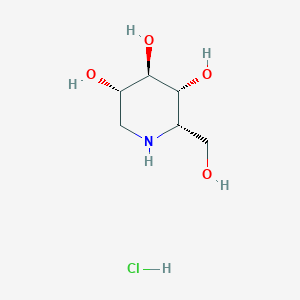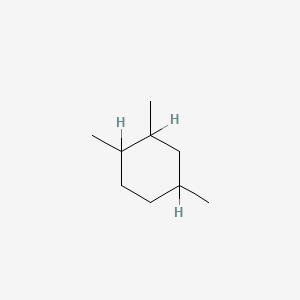
ジフルオロアトルバスタチンカルシウム塩
概要
説明
Difluoro Atorvastatin Calcium Salt is a derivative of Atorvastatin Calcium, a widely used medication for lowering cholesterol levels. This compound is characterized by the substitution of two fluorine atoms at specific positions on the Atorvastatin molecule. It is typically found as a white to off-white crystalline powder and is known for its stability at room temperature .
科学的研究の応用
Difluoro Atorvastatin Calcium Salt has a wide range of scientific research applications. In chemistry, it is used to study the effects of fluorine substitution on the properties of Atorvastatin. In biology and medicine, it is used to investigate its potential as a cholesterol-lowering agent and its effects on lipid metabolism . In the pharmaceutical industry, it is used to monitor the quality and stability of Atorvastatin drugs .
作用機序
Target of Action
Difluoro Atorvastatin Calcium Salt, also known as Calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels .
Biochemical Pathways
The primary biochemical pathway affected by Difluoro Atorvastatin Calcium Salt is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the compound disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipids . This leads to a decrease in LDL and VLDL levels, which are sometimes referred to as “bad cholesterol” due to their association with cardiovascular disease .
Pharmacokinetics
Atorvastatin is known to have a bioavailability of around 12% . It is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is responsible for the metabolism of many other drugs .
Result of Action
The molecular and cellular effects of Difluoro Atorvastatin Calcium Salt’s action primarily involve a reduction in cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The compound’s ability to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed has been demonstrated .
Action Environment
The action, efficacy, and stability of Difluoro Atorvastatin Calcium Salt can be influenced by various environmental factors. These include the presence of other drugs that may interact with the compound, the patient’s renal or liver function, and genetic factors . For instance, certain drugs can alter the function of CYP3A4, the enzyme responsible for metabolizing Atorvastatin, potentially leading to drug-drug interactions .
生化学分析
Biochemical Properties
Difluoro Atorvastatin Calcium Salt, like other statins, plays a significant role in biochemical reactions, particularly in the mevalonate pathway, which synthesizes cholesterol . It interacts with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, inhibiting its activity . This enzyme is crucial for cholesterol synthesis, and its inhibition by Difluoro Atorvastatin Calcium Salt leads to a decrease in cholesterol production .
Cellular Effects
Difluoro Atorvastatin Calcium Salt has been shown to have effects on various types of cells. In cancer cells, for instance, it has been observed to have anti-proliferative effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Difluoro Atorvastatin Calcium Salt involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a key intermediate in cholesterol synthesis . This leads to a decrease in cholesterol levels within the cell .
Temporal Effects in Laboratory Settings
The effects of Difluoro Atorvastatin Calcium Salt over time in laboratory settings have been studied, with a focus on its stability and degradation . It has been observed that the compound remains stable under various conditions, and its long-term effects on cellular function have been noted in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of Difluoro Atorvastatin Calcium Salt have been observed to vary with different dosages . High doses of statins, including Atorvastatin, have been linked to an increased risk of osteoporosis .
Metabolic Pathways
Difluoro Atorvastatin Calcium Salt is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol . It interacts with the enzyme HMG-CoA reductase, a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of Difluoro Atorvastatin Calcium Salt is not explicitly documented. Given its mechanism of action, it is likely to be found in the cytosol where HMG-CoA reductase, the enzyme it inhibits, is located .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Difluoro Atorvastatin Calcium Salt involves several steps, starting with the construction of the pyrrole ring. This can be achieved through methods such as Paal-Knorr condensation or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure compound .
Industrial Production Methods: Industrial production of Difluoro Atorvastatin Calcium Salt follows similar synthetic routes but on a larger scale. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Difluoro Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed:
類似化合物との比較
Similar Compounds: Similar compounds to Difluoro Atorvastatin Calcium Salt include other derivatives of Atorvastatin, such as Atorvastatin Calcium Trihydrate and various solvates of Atorvastatin .
Uniqueness: What sets Difluoro Atorvastatin Calcium Salt apart from these similar compounds is the presence of fluorine atoms, which can enhance its stability and efficacy. The fluorine atoms may also influence the compound’s pharmacokinetic properties, potentially leading to improved bioavailability and therapeutic effects .
Conclusion
Difluoro Atorvastatin Calcium Salt is a significant derivative of Atorvastatin with unique properties and a wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further study and development.
特性
IUPAC Name |
calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNNLAQUOIPKCS-MNSAWQCASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H66CaF4N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)







